2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
Synthesis Analysis
The synthesis of this compound can be achieved through various methods, including heterocyclization reactions. Recent literature highlights strategies for synthesizing thiophene derivatives, which could be adapted for this compound . For example, condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are typical and significant synthetic methods for thiophene derivatives.
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation at sulfur and at the 2,3-double bond. Oxidation can lead to the formation of thiophene S-oxide and thiophene 2,3-epoxide, followed by subsequent rearrangements .
Scientific Research Applications
Generation of Structurally Diverse Compounds
The synthesis of a structurally diverse library of compounds starting from ketonic Mannich bases derived from 2-acetylthiophene showcases the versatility of this class of compounds in generating a wide range of derivatives. These derivatives include dithiocarbamates, thioethers, and various ring-closed products such as pyrazolines and benzodiazepines, highlighting the compound's utility in organic synthesis and drug discovery processes (G. Roman, 2013).
Interactions with Metal Ions
Research on the interactions between a new benzodiazepine molecule and diorganotin(IV)chlorides has led to the discovery of compounds that form supramolecular helices due to hydrogen bonding. This finding is significant in the context of material science and coordination chemistry, suggesting applications in the development of new materials and sensors (A. Garoufis et al., 2015).
Synthesis Methodology
An efficient one-pot, three-component synthesis method for ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate demonstrates the compound's utility in simplifying synthetic routes. This method offers advantages in terms of operation convenience, yield, and environmental friendliness, suggesting its applicability in pharmaceutical synthesis and green chemistry (Xiao-qing Li & Lan-zhi Wang, 2014).
Novel Synthetic Routes
A metal-catalyzed tandem synthesis approach based on hydrogen-transfer reactions has been developed for preparing 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines. This method underscores the compound's role in creating privileged scaffolds for drug discovery, showcasing its potential in the development of new therapeutic agents (V. R. Jumde et al., 2015).
Antimicrobial Applications
The synthesis of 1,5-Benzothiazepines and their evaluation as antimicrobial agents reveal the biological activity potential of related benzodiazepine compounds. This research suggests applications in developing new antimicrobial drugs, contributing to the fight against resistant bacterial and fungal infections (Asha V. Chate et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
For instance, some thiophene derivatives are known to act as nonsteroidal anti-inflammatory drugs or as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that they may interact with a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by thiophene derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
4-thiophen-2-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,12,14-15H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFCCRGYHRDPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378024 | |
Record name | 2-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-50-9 | |
Record name | 2-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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